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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance verification of a Canagliflozin Impurity 12

reference standard, comparing a commercially available primary reference standard with an in-

house prepared and qualified secondary reference standard. The objective is to demonstrate a

scientifically sound approach for the qualification of secondary standards, ensuring their

suitability for routine use in quality control and analytical development.

Introduction to Canagliflozin Impurity 12 and
Reference Standards
Canagliflozin is an active pharmaceutical ingredient (API) used for the treatment of type 2

diabetes. During its synthesis and storage, impurities can arise, which need to be monitored

and controlled to ensure the safety and efficacy of the drug product. Canagliflozin Impurity 12,

with the molecular formula C₃₂H₃₃FO₉S and a molecular weight of 612.67 g/mol , is one such

potential impurity.

Reference standards are highly characterized materials used as a basis for quality control of

APIs and formulations.[1][2] Primary reference standards are typically obtained from

pharmacopeias or certified suppliers, while secondary reference standards can be prepared

and qualified in-house for routine use.[3][4][5] This guide outlines the experimental workflow
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and data for the verification of an in-house secondary standard of Canagliflozin Impurity 12

against a commercial primary standard.

Experimental Workflow for Performance Verification
The following diagram illustrates the key stages involved in the performance verification of the

in-house Canagliflozin Impurity 12 secondary reference standard.
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Figure 1: Experimental workflow for the performance verification of Canagliflozin Impurity 12
reference standard.

Data Presentation and Comparison
The performance of the in-house secondary reference standard was evaluated against the

commercial primary reference standard based on purity, identity, and stability.
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Purity Assessment by HPLC-UV
The purity of both reference standards was determined using a validated High-Performance

Liquid Chromatography (HPLC) method with UV detection.

Parameter
Commercial
Primary Standard

In-house
Secondary
Standard

Acceptance
Criteria

Purity (by Area %) 99.8% 99.7% ≥ 99.5%

Retention Time (min) 12.5 12.5
± 0.2 min of primary

standard

Related Impurities Not Detected Not Detected
Individual impurity ≤

0.1%

Identity Confirmation by LC-MS and NMR
The identity of the in-house secondary standard was confirmed by comparing its mass spectral

and Nuclear Magnetic Resonance (NMR) data with the commercial primary standard.

Technique
Commercial
Primary Standard

In-house
Secondary
Standard

Conclusion

LC-MS (m/z) [M+H]⁺ = 613.18 [M+H]⁺ = 613.18
Consistent Mass

Observed

¹H NMR
Spectrum matches

structure

Spectrum is

superimposable with

the primary standard

Structural Equivalence

Confirmed

¹³C NMR
Spectrum matches

structure

Spectrum is

superimposable with

the primary standard

Structural Equivalence

Confirmed

Stability Assessment
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The stability of the in-house secondary standard was evaluated under accelerated conditions

(40°C ± 2°C / 75% RH ± 5% RH) over a period of 3 months.

Time Point Purity (by Area %) Appearance

Initial 99.7% White to off-white powder

1 Month 99.6% No significant change

3 Months 99.5% No significant change

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Purity Assessment
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) %B

0 30

20 80

25 80

26 30

| 30 | 30 |

Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.

Detection Wavelength: 290 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the reference standard in methanol to a

final concentration of 0.1 mg/mL.

LC-MS Method for Identity Confirmation
Instrumentation: Waters ACQUITY UPLC I-Class with a SQ Detector 2.

Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Time (min) %B

0 10

5 95

7 95

7.1 10

| 8 | 10 |

Flow Rate: 0.5 mL/min.

Column Temperature: 40°C.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Mass Range: m/z 100-1000.
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Sample Preparation: Prepare a 10 µg/mL solution of the reference standard in methanol.

NMR Spectroscopy for Structural Confirmation
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Experiments: ¹H NMR, ¹³C NMR.

Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of

DMSO-d₆.

Conclusion
The experimental data demonstrates that the in-house prepared secondary reference standard

of Canagliflozin Impurity 12 exhibits comparable performance to the commercial primary

reference standard in terms of purity and identity. The stability data indicates that the in-house

standard is stable under accelerated conditions for at least 3 months. Therefore, the in-house

secondary reference standard is deemed qualified and suitable for its intended use in routine

quality control analysis of Canagliflozin, providing a cost-effective and reliable alternative to the

primary reference standard.
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To cite this document: BenchChem. [Performance Verification of Canagliflozin Impurity 12
Reference Standard: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15126614#performance-verification-of-canagliflozin-
impurity-12-reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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